

A Comparative Guide to Isotopic Fractionation of Nickel-58 and Nickel-60

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This guide provides an objective comparison of the isotopic fractionation between **Nickel-58** (⁵⁸Ni) and Nickel-60 (⁶⁰Ni), two stable isotopes of nickel. Understanding the subtle differences in their behavior is crucial for a range of scientific disciplines, from geochemistry and environmental science to biochemistry and the development of novel therapeutics. This document summarizes key experimental findings, details the methodologies used to obtain these results, and visualizes the underlying processes.

Introduction to Nickel Isotope Fractionation

Nickel has five stable isotopes, with 58 Ni being the most abundant (68.08%) and 60 Ni the second most abundant (26.22%).[1][2] Isotopic fractionation is the relative partitioning of isotopes between two substances or phases. This phenomenon arises from the mass difference between isotopes, which leads to slight variations in their physicochemical properties. The fractionation of nickel isotopes is typically reported in delta notation (δ^{60} Ni), which expresses the ratio of 60 Ni/ 58 Ni in a sample relative to a standard (NIST SRM 986) in parts per thousand (‰).[1]

$$\delta^{60}Ni~(\%) = [((^{60}Ni/^{58}Ni)_{sample}~/~(^{60}Ni/^{58}Ni)_{stanaarə})~-~1]~*~1000$$

Positive δ^{60} Ni values indicate an enrichment of the heavier 60 Ni isotope in the sample compared to the standard, while negative values signify a depletion.



Key Mechanisms of Nickel-58 and Nickel-60 Fractionation

Isotopic fractionation of nickel is observed across a variety of biological and geological processes. The primary mechanisms driving these fractionations include:

- Biological Uptake and Metabolism: Microorganisms and plants exhibit distinct preferences for nickel isotopes. Marine microbes, for instance, have been shown to preferentially take up the lighter ⁵⁸Ni.[3] In contrast, laboratory cultures of some microbes show a preference for the heavier ⁶⁰Ni.[3] This discrepancy is likely due to differences in the amino acid ligands involved in nickel binding and the specific nickel-dependent enzymes being expressed.[3]
- Complexation with Organic Ligands: The binding of nickel to amino acids is a significant driver of isotopic fractionation. Experimental studies have demonstrated that complexation with different amino acids leads to distinct isotopic signatures.[3][4]
- Mineral Precipitation and Sorption: The formation of nickel-containing minerals, such as nickel hydroxides, carbonates, and sulfides, results in isotopic fractionation. Generally, the solid phase becomes enriched in the lighter ⁵⁸Ni isotope.[5]
- High-Temperature Geological Processes: Magmatic differentiation processes, including magnetite crystallization and sulfide separation, can lead to significant nickel isotope fractionation.[6][7]

Quantitative Data on Nickel Isotope Fractionation

The following tables summarize the quantitative data on ⁵⁸Ni and ⁶⁰Ni fractionation from various experimental studies.

Table 1: Nickel Isotope Fractionation during Complexation with Amino Acids



Amino Acid Ligand	Functional Group	Isotopic Shift (Δ ⁶⁰ / ⁵⁸ Ni_complex-free)	Reference
Histidine	Nitrogen (Imidazole)	-0.12 ± 0.08‰	[3]
Cysteine	Sulfur (Sulfhydryl)	+1.27 ± 0.19‰	[3]
Glutamate	Oxygen (Carboxylate)	+0.14‰	[3]
Glutamate	Oxygen (Carboxylate)	+0.80 ± 0.08‰	[4]
Peptide (3 S and 1 N)	Sulfur and Nitrogen	+0.74 ± 0.04‰	[3][4]

Note: $\Delta^{60/58}$ Ni represents the difference in $\delta^{60/58}$ Ni between the nickel bound to the ligand and the free nickel in solution.

Table 2: Nickel Isotope Fractionation during Mineral Precipitation

Mineral Phase	Fractionation Factor (ε)	Isotopic Enrichment in Solid Phase	Reference
Nickel Hydroxide	-0.40‰	Lighter (⁵⁸ Ni)	[5]
Nickel Hydroxycarbonate	-0.50‰	Lighter (⁵⁸ Ni)	[5]
Nickel Sulfide	-0.73‰	Lighter (⁵⁸ Ni)	[5]
Amorphous Nickel Sulfide	-0.22 to -0.26‰	Lighter (⁵⁸ Ni)	[8]

Note: The fractionation factor (ϵ) indicates the preferential retention of the lighter nickel isotope in the solid phase.

Experimental Protocols

A variety of analytical techniques are employed to measure nickel isotope ratios with high precision. The most common methodology involves Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).



Sample Preparation and Purification

Accurate measurement of nickel isotope ratios requires the separation of nickel from the sample matrix to avoid interferences. A common procedure involves a two-step chromatographic purification.

- Cation Exchange Chromatography: The sample is first passed through a cation exchange resin (e.g., AG50W-X8) to remove the bulk of the matrix elements using dilute acids like HCl and HF.[1]
- Nickel-Specific Resin: The nickel-containing fraction is then further purified using a nickel-specific resin (e.g., Ni-spec resin), which often utilizes dimethylglyoxime (DMG) functional groups to selectively bind nickel.[1]

Mass Spectrometric Analysis

The purified nickel sample is then introduced into an MC-ICP-MS for isotopic analysis.

- Instrumentation: A high-resolution multi-collector inductively coupled plasma mass spectrometer is used to simultaneously measure the ion beams of the different nickel isotopes.[1]
- Interference Correction: Isobaric interferences, such as from iron (58Fe on 58Ni), are monitored and corrected for by measuring a non-interfered isotope of the interfering element (e.g., 57Fe).[1]
- Mass Bias Correction: Instrumental mass discrimination is corrected using a double-spike (DS) technique, often with a ⁶¹Ni-⁶²Ni spike, combined with sample-standard bracketing (SSB).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

An alternative method for determining the isotopic composition of nickel involves Gas Chromatography-Mass Spectrometry (GC-MS).

• Chelation: Nickel in the sample is converted into a thermally stable and volatile chelate complex using a chelating agent like lithium bis(trifluoroethyl)dithiocarbamate.[9]



- Chromatographic Separation: The volatile nickel chelate is then introduced into a gas chromatograph for separation from other components.[9]
- Mass Analysis: The separated chelate is ionized and its isotopic ratios are measured using a
 mass spectrometer.[9] This method is particularly useful for biological samples.[9]

Visualizing Fractionation Processes

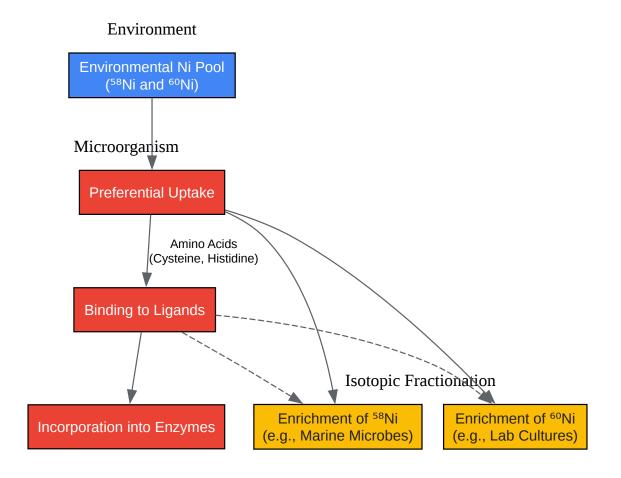
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the study of nickel isotope fractionation.



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Caption: Experimental workflow for Nickel isotope analysis.





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Caption: Biological Nickel isotope fractionation pathways.

(Enriched in 60Ni - Heavier)



Parental Magma (Bulk Ni Isotopic Composition) High-Pressure Differentiation Magnetite Crystallization (Enriched in 60Ni) Sulfide Separation (Enriched in 58Ni) results in Evolved Magma Evolved Magma

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(Depleted in 60Ni - Lighter)

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